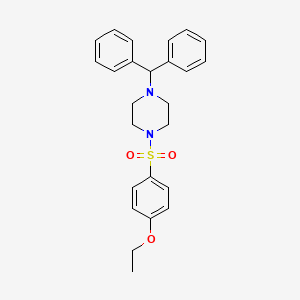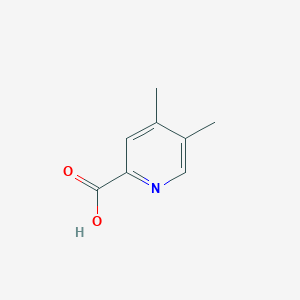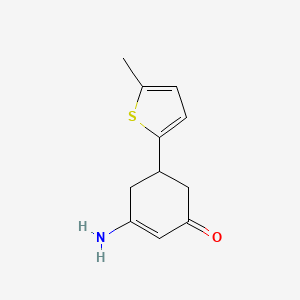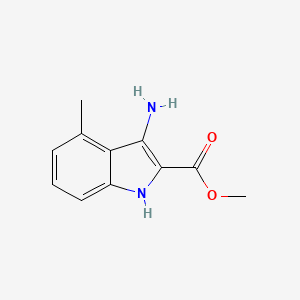![molecular formula C9H9ClF5N B2648600 (1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2253619-52-0](/img/structure/B2648600.png)
(1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropanes. This compound is characterized by the presence of a phenyl group attached to a propane chain, which is further substituted with fluorine atoms. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenylpropanol Intermediate: The initial step involves the reaction of a trifluoromethyl-substituted benzaldehyde with a suitable Grignard reagent to form the corresponding phenylpropanol.
Fluorination: The phenylpropanol intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups.
Amination: The difluorinated intermediate is then reacted with an amine source, such as ammonia or an amine derivative, to form the ethanamine structure.
Hydrochloride Formation: Finally, the free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ethanamine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors are of particular interest.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its fluorinated structure may enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of (1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine hydrochloride
- 1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine hydrochloride
Uniqueness
(1S)-2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride is unique due to its specific substitution pattern with difluoro and trifluoromethyl groups. This unique structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications compared to other similar compounds.
Propiedades
IUPAC Name |
(1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5N.ClH/c10-8(11)7(15)5-2-1-3-6(4-5)9(12,13)14;/h1-4,7-8H,15H2;1H/t7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSGUHSZHHQLIO-FJXQXJEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2648517.png)
![N-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]prop-2-enamide](/img/structure/B2648518.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2648519.png)
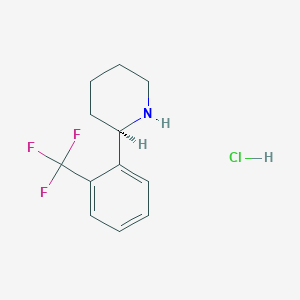
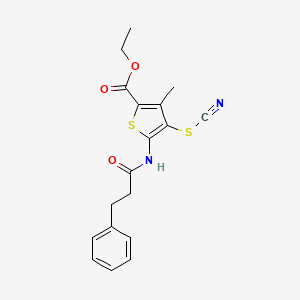
![N-{4-[(2-hydroxy-1-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B2648522.png)
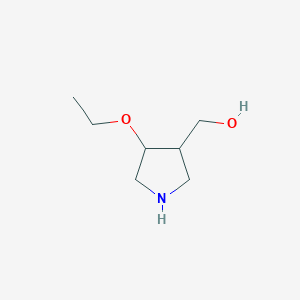
![tert-butyl (4R)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate](/img/structure/B2648525.png)
![4-[[4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2648532.png)
![3-(2-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2648533.png)
